molecular formula C13H7Cl3O2 B6407254 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid CAS No. 1261992-63-5

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid

Cat. No.: B6407254
CAS No.: 1261992-63-5
M. Wt: 301.5 g/mol
InChI Key: GHEFREQIVVFJHB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of chlorobenzoic acids. This compound is characterized by the presence of three chlorine atoms attached to a benzoic acid core. It is primarily used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Properties

IUPAC Name

4-chloro-2-(2,3-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-7-4-5-9(13(17)18)10(6-7)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEFREQIVVFJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691194
Record name 2',3',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-63-5
Record name 2',3',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid typically involves the chlorination of 2-(2,3-dichlorophenyl)benzoic acid. The process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient chlorination. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled temperature conditions are crucial to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-(2,3-dichlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the disruption of cellular processes or the inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid is unique due to the presence of three chlorine atoms, which impart distinct chemical properties. This compound exhibits different reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.

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